2-(2-Bromo-5-methoxyphenyl)ethanol
Overview
Description
2-(2-Bromo-5-methoxyphenyl)ethanol is a chemical compound that has been studied in various contexts due to its potential applications in organic synthesis and medicinal chemistry. The compound features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. This structure makes it a versatile intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the o-bromo-p-methoxyphenyl ether group, which is structurally similar to 2-(2-Bromo-5-methoxyphenyl)ethanol, has been introduced as a new protecting/radical translocating (PRT) group. This group can protect an alcohol and generate a radical from a C−H bond β to the protected alcohol. The introduction of this group can be achieved through a Mitsunobu reaction or Williamson ether synthesis, and it can be removed by oxidation with ceric ammonium nitrate . Additionally, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, which shares the methoxyphenyl moiety with our compound of interest, was performed using a cyclization reaction, reduction, and acidification, yielding a 62.3% success rate .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2-Bromo-5-methoxyphenyl)ethanol has been characterized using various analytical techniques. For example, the structure of 2-(dimethylamino)-1-[3-methoxy-2-(1-methylethoxy)phenyl]ethanol was confirmed by X-ray crystallographic analysis . Such structural analyses are crucial for confirming the identity and purity of the synthesized compounds and for understanding their three-dimensional conformation, which is important for their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of bromo-methoxyphenyl compounds has been investigated in different chemical reactions. The reaction of 2-bromo-7-methoxytropone with o-aminophenol, for example, led to the formation of various products, and the mechanism of their formation was discussed . This indicates that bromo-methoxyphenyl compounds can undergo complex transformations, which can be harnessed in synthetic chemistry to create diverse molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Bromo-5-methoxyphenyl)ethanol and related compounds are influenced by the presence of the bromine atom and the methoxy group. These functional groups can affect the compound's boiling point, solubility, and reactivity. For instance, the presence of a bromine atom can make the compound more susceptible to nucleophilic substitution reactions, while the methoxy group can influence the electron distribution on the phenyl ring, affecting its reactivity in electrophilic aromatic substitution reactions. The resolution of a structurally related compound, 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, was achieved using lipase-catalyzed reactions, demonstrating the potential for enantioselective synthesis of such compounds .
Scientific Research Applications
Synthesis of Vicinal Haloethers
- Scientific Field : Organic Chemistry
- Application Summary : “2-(2-Bromo-5-methoxyphenyl)ethanol” is used in the synthesis of two novel vicinal haloethers bearing a malononitrile group .
- Methods of Application : The structures of the synthesized compounds were confirmed by 1H, 13C-NMR spectroscopy . The final products indicate that methanol not only acts as solvent but also participates in and dominates the reaction result .
- Results or Outcomes : The synthesized compounds are 2-bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile . These compounds are verified to be novel and possess the potential to be building blocks in organic synthesis .
Synthesis of Lusutrombopag
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : “(S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol” is the key precursor for the synthesis of Lusutrombopag .
- Methods of Application : The bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone offers an attractive method to access this important compound . A carbonyl reductase from Novosphingobium aromaticivorans (CBR) was used, which could completely convert 100 g/L of 1a to (S)-1b .
- Results or Outcomes : The enzymatic synthesis was efficient and resulted in the production of (S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol, a key building block of Lusutrombopag .
Safety And Hazards
- Hazard Statements : It is classified as a warning substance (H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation).
- Flash Point : Approximately 144.2°C .
Future Directions
Research avenues for 2-(2-Bromo-5-methoxyphenyl)ethanol include:
- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Toxicology Studies : Assess its safety profile comprehensively.
properties
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVWURWGRQEAAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440775 | |
Record name | 2-(2-BROMO-5-METHOXYPHENYL)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-5-methoxyphenyl)ethanol | |
CAS RN |
75534-35-9 | |
Record name | 2-(2-BROMO-5-METHOXYPHENYL)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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